1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine
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Overview
Description
1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine is a complex organic compound featuring a piperidine ring attached to an anthracene moiety via a piperidinomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 9-anthraldehyde with piperidine in the presence of a suitable base, followed by further functionalization to introduce the piperidinomethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the anthracene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted anthracenes, piperidines, and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety’s photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine involves its interaction with specific molecular targets. The compound’s piperidine ring can interact with various receptors and enzymes, modulating their activity. The anthracene moiety may contribute to the compound’s photophysical properties, enabling its use in imaging and diagnostic applications .
Comparison with Similar Compounds
Piperidine: A simpler analog with a wide range of applications in pharmaceuticals and organic synthesis.
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes, plastics, and organic semiconductors.
1-Methylpiperidine: A derivative of piperidine with applications in sp3 C-H bond activation and synthesis of antibacterial agents.
Uniqueness: 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine is unique due to its combination of a piperidine ring and an anthracene moiety, providing a versatile platform for various chemical modifications and applications. Its dual functionality allows it to participate in diverse chemical reactions and exhibit unique photophysical properties .
Properties
Molecular Formula |
C26H32N2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[[10-(piperidin-1-ylmethyl)anthracen-9-yl]methyl]piperidine |
InChI |
InChI=1S/C26H32N2/c1-7-15-27(16-8-1)19-25-21-11-3-5-13-23(21)26(20-28-17-9-2-10-18-28)24-14-6-4-12-22(24)25/h3-6,11-14H,1-2,7-10,15-20H2 |
InChI Key |
PFDLZDOYLGOGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CN5CCCCC5 |
Origin of Product |
United States |
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